molecular formula C17H14Cl3F3N2O B401276 4-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide

4-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide

Cat. No.: B401276
M. Wt: 425.7g/mol
InChI Key: COSWGVKBUYECPL-UHFFFAOYSA-N
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Description

4-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide is a complex organic compound with the molecular formula C17H14Cl3F3N2O. This compound is notable for its unique structure, which includes multiple halogen atoms and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide typically involves multistep organic reactions. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Amination: The acylated product is then subjected to amination, where an amine group is introduced.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Scientific Research Applications

4-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new synthetic methodologies and the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.

    Industry: It finds applications in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group enhances its ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

4-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide can be compared with similar compounds such as:

    4-Methyl-N-[2,2,2-trichloro-1-(2,3-dichloro-phenylamino)-ethyl]-benzamide: This compound has a similar structure but with different halogen substitutions, affecting its reactivity and biological activity.

    4-Methyl-N-[2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl]-benzamide:

    4-Methyl-N-[2,2,2-trichloro-1-(2,4-dimethyl-phenylamino)-ethyl]-benzamide: The dimethyl substitution alters the compound’s steric and electronic properties, influencing its reactivity and interactions.

Properties

Molecular Formula

C17H14Cl3F3N2O

Molecular Weight

425.7g/mol

IUPAC Name

4-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide

InChI

InChI=1S/C17H14Cl3F3N2O/c1-10-5-7-11(8-6-10)14(26)25-15(16(18,19)20)24-13-4-2-3-12(9-13)17(21,22)23/h2-9,15,24H,1H3,(H,25,26)

InChI Key

COSWGVKBUYECPL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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